N-(2-Bromopyridin-4-YL)pyridin-3-amine
Description
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-N-pyridin-3-ylpyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-6-8(3-5-13-10)14-9-2-1-4-12-7-9/h1-7H,(H,13,14) |
InChI Key |
PYWAIYPEEPMSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with a brominating agent. The reaction conditions typically include the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction can proceed under mild and metal-free conditions .
Industrial Production Methods
In an industrial setting, the synthesis of 2-Bromo-N-(pyridin-3-yl)pyridin-4-amine may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Cyclization: Catalysts like palladium (Pd) or copper (Cu) in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and cyclic amines.
Scientific Research Applications
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(pyridin-3-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares N-(2-Bromopyridin-4-yl)pyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on synthesis, substituent effects, and applications.
Key Observations :
- Substituent Effects : Bromine in the target compound enhances electrophilicity, enabling cross-coupling, whereas trifluoromethyl groups in UDD improve metabolic stability and target binding .
- Synthetic Efficiency : Buchwald-Hartwig reactions (e.g., 83% yield for 4m ) outperform dithiazole-forming reactions (57% for 1g ), likely due to milder conditions.
- Biological Relevance : Halogenation (Br, Cl, F) is common in drug candidates; VU0418506 and UDD exhibit potent receptor modulation and enzyme inhibition, respectively .
Physicochemical Properties
- Lipophilicity : UDD’s trifluoromethyl groups increase logP, enhancing blood-brain barrier penetration compared to the brominated analog .
- Thermal Stability: Propargyl-containing derivatives (e.g., 4-phenoxy-N-(propargyloxybenzyl)pyridin-3-amine ) may exhibit lower stability due to reactive alkyne groups.
- Solubility: Pyrimidin-2-amine derivatives (e.g., Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate ) show higher aqueous solubility than pyridine-based analogs due to hydrogen-bonding motifs.
Key Insights :
- Receptor Specificity : VU0418506’s pyrazolo-pyridine core is critical for mGlu4 modulation, whereas the target compound’s bromine may favor kinase inhibition or radiopharmaceutical applications.
- Therapeutic Potential: UDD’s dual trifluoromethyl groups enhance parasitic CYP51 binding, a feature absent in the brominated analog .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-bromopyridin-4-yl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling reactions between brominated pyridine intermediates and amine derivatives. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (35–80°C) has been employed, though yields may vary (e.g., 17.9% in one protocol) . Optimization strategies include:
-
Catalyst Screening : Testing alternatives to CuBr, such as Pd-based catalysts, to enhance efficiency.
-
Solvent Effects : Using solvents like isopropyl alcohol (i-PrOH) for improved solubility and reaction kinetics .
-
Purification : Employing gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product from byproducts .
Reaction Parameter Example Conditions Impact on Yield Catalyst CuBr (0.101 g) Moderate efficiency Temperature 35°C for 48 hours Slow kinetics Solvent DMSO vs. i-PrOH Polar aprotic vs. protic effects
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–9.0 ppm range (pyridine ring protons) and amine protons (broad peaks near δ 5–6 ppm). Carbon signals for brominated carbons typically appear downfield (e.g., δ 120–140 ppm) .
- HRMS : Confirm molecular weight with [M+H]+ peaks (e.g., m/z 215 for a related analog) .
- Melting Point : Recorded values (e.g., 104–107°C) can validate purity .
Q. What safety protocols are critical when handling brominated pyridine derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., cyclopropanamine) .
- Emergency Procedures : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes. Consult safety data sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How can researchers improve the low yields observed in copper-catalyzed syntheses of this compound derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.
- Ligand Design : Introduce chelating ligands (e.g., 1,10-phenanthroline) to stabilize Cu intermediates and enhance catalytic turnover .
- Stepwise Coupling : Separate halogenation and amination steps to minimize side reactions.
Q. What strategies resolve discrepancies in NMR data when synthesizing halogenated pyridine-amine analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track amine group integration in complex spectra .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. How can this compound serve as a precursor for bioactive compounds, and what structural modifications enhance pharmacological activity?
- Methodological Answer :
-
Bioisosteric Replacement : Substitute the bromine atom with fluorine or methyl groups to modulate lipophilicity and target binding (e.g., as seen in mGlu4 PAM analogs) .
-
Heterocyclic Fusion : Attach imidazo[1,2-a]pyridine moieties to enhance π-stacking interactions, as demonstrated in kinase inhibitors .
-
In Vivo Testing : Assess pharmacokinetics (e.g., plasma half-life, brain penetration) in rodent models, using LC-MS/MS for metabolite profiling .
Modification Biological Impact Example Reference Bromine → Fluorine Improved metabolic stability Imidazo-fused derivatives Enhanced target affinity
Q. What crystallographic tools are recommended for resolving structural ambiguities in brominated pyridine derivatives?
- Methodological Answer :
- SHELX Suite : Use SHELXL for refining crystal structures against high-resolution data. Key steps include:
- Twinned Data Handling : Apply HKLF5 format for twinned crystals .
- Hydrogen Placement : Utilize HFIX commands for amine hydrogens .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar compounds to validate geometry.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Controlled Replication : Repeat cited protocols (e.g., from and ) under inert atmospheres to exclude oxygen/moisture interference.
- Byproduct Analysis : Use LC-MS to identify undesired products (e.g., dehalogenated species) and adjust stoichiometry accordingly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
